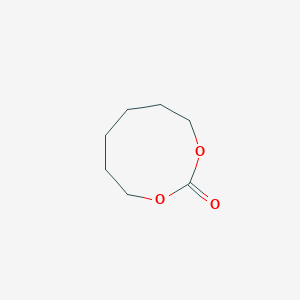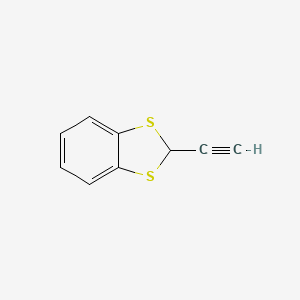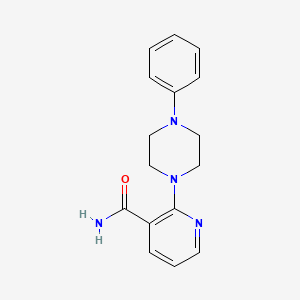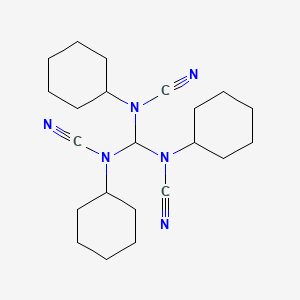
(1,1-Dimethylpent-4-enyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-5-phenyl-1-hexene is an organic compound belonging to the class of alkenes It features a hexene backbone with a methyl group and a phenyl group attached to the fifth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-phenyl-1-hexene can be achieved through several methods. One common approach involves the alkylation of 5-phenyl-1-pentene with a methylating agent under controlled conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of a methyl halide (e.g., methyl iodide) to introduce the methyl group.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-5-phenyl-1-hexene may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-5-phenyl-1-hexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a metal catalyst (e.g., palladium on carbon) are typical for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., 5-methyl-5-phenyl-1-hexanol) to carboxylic acids (e.g., 5-methyl-5-phenylhexanoic acid).
Reduction: The primary product of hydrogenation is 5-methyl-5-phenylhexane.
Substitution: Products include nitro, sulfonyl, or halogenated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
5-Methyl-5-phenyl-1-hexene has several applications in scientific research:
Chemistry: It serves as a model compound for studying alkene reactivity and mechanisms of electrophilic addition reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: It is utilized in the production of specialty chemicals, including fragrances, flavors, and polymers.
Wirkmechanismus
The mechanism of action of 5-Methyl-5-phenyl-1-hexene in chemical reactions involves the interaction of its double bond and phenyl group with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form carbocation intermediates. The phenyl group can stabilize these intermediates through resonance, influencing the reaction pathway and product distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-1-hexene: Lacks the phenyl group, resulting in different reactivity and applications.
5-Phenyl-1-hexene:
1-Hexene: A simpler alkene without any substituents, used as a basic building block in organic synthesis.
Uniqueness
5-Methyl-5-phenyl-1-hexene is unique due to the presence of both a methyl and a phenyl group on the same carbon atom. This structural feature imparts distinct electronic and steric effects, influencing its reactivity and making it a valuable compound for studying complex organic reactions and developing new materials.
Eigenschaften
CAS-Nummer |
40463-12-5 |
|---|---|
Molekularformel |
C13H18 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
2-methylhex-5-en-2-ylbenzene |
InChI |
InChI=1S/C13H18/c1-4-5-11-13(2,3)12-9-7-6-8-10-12/h4,6-10H,1,5,11H2,2-3H3 |
InChI-Schlüssel |
FZJLKXGGVSZTAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14148970.png)

![4-methyl-N'-[(E)-quinoxalin-6-ylmethylidene]benzenesulfonohydrazide](/img/structure/B14148979.png)

![(3R)-N-cyclohexyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14148992.png)


![2-amino-N-[(2R)-1-[(3S)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B14149017.png)

![N-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14149029.png)

![2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14149037.png)

![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14149048.png)
